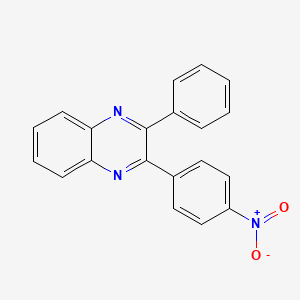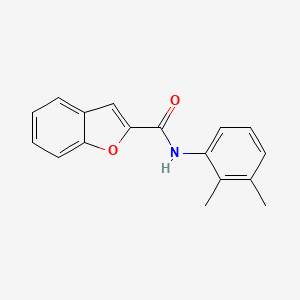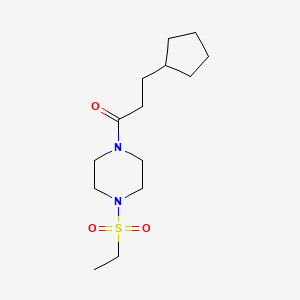
4-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, also known as CDMB, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to possess several unique properties that make it a promising candidate for use in a wide range of applications, including as a fluorescent probe, an anti-cancer agent, and a potential therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in the growth and proliferation of cancer cells. 4-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for the development of new anti-cancer therapies.
Biochemical and Physiological Effects:
4-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been found to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cellular pathways involved in cancer cell growth and proliferation, and the detection of various biological molecules using fluorescence spectroscopy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide in lab experiments is its versatility, as it can be used as a fluorescent probe, an anti-cancer agent, and a potential therapeutic agent for various diseases. However, one of the limitations of using 4-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Direcciones Futuras
There are several future directions for the study of 4-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, including the development of new anti-cancer therapies based on its mechanism of action, the optimization of its use as a fluorescent probe for the detection of various biological molecules, and the exploration of its potential applications in other fields of scientific research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide and its potential limitations in various applications.
Métodos De Síntesis
The synthesis of 4-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide involves the reaction of 4-chlorobenzohydrazide with 1,5-dimethyl-2-oxo-1,2-dihydro-3H-indole-3-carboxaldehyde in the presence of a suitable catalyst. The resulting product is then purified using standard chromatographic techniques to obtain pure 4-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide.
Aplicaciones Científicas De Investigación
4-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is as a fluorescent probe for the detection of various biological molecules, including proteins, nucleic acids, and lipids. 4-chloro-N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been found to possess anti-cancer properties, making it a potential therapeutic agent for various types of cancer.
Propiedades
IUPAC Name |
4-chloro-N-(2-hydroxy-1,5-dimethylindol-3-yl)iminobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-10-3-8-14-13(9-10)15(17(23)21(14)2)19-20-16(22)11-4-6-12(18)7-5-11/h3-9,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPIWHKCNUOBMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N=NC(=O)C3=CC=C(C=C3)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-[(3E)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-[(3-chlorophenyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5511083.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5511087.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5511105.png)

![ethyl 4-(N,N-diethyl-beta-alanyl)-2-methyl-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B5511111.png)
![3-(3-hydroxy-3-methylbutyl)-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]benzamide](/img/structure/B5511115.png)
![N-1-adamantyl-3-oxo-2,11-diazatricyclo[7.3.1.0~2,7~]trideca-4,6-diene-11-carboxamide](/img/structure/B5511121.png)
![2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5511126.png)
![3-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5511140.png)

![5-amino-2-{[(2-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5511148.png)

